1,2,4-Trimethoxydibenzofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88256-09-1 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
1,2,4-trimethoxydibenzofuran |
InChI |
InChI=1S/C15H14O4/c1-16-11-8-12(17-2)15-13(14(11)18-3)9-6-4-5-7-10(9)19-15/h4-8H,1-3H3 |
InChI Key |
BZVKGGIJBOPFSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1OC3=CC=CC=C32)OC)OC |
Origin of Product |
United States |
Synthetic Strategies for 1,2,4 Trimethoxydibenzofuran and Its Congeners
Isolation and Structural Elucidation from Natural Sources
Dibenzofurans are a class of natural products known for their wide range of biological activities. They are predominantly found in lichens, ascomycetes, and certain higher plants. nih.gov A review published in 2024 cataloged 211 dibenzofurans isolated from natural sources between 1843 and March 2023. nih.gov While polyoxygenated dibenzofurans are of significant interest, the specific compound 1,2,4-trimethoxydibenzofuran is not commonly reported as a naturally occurring product. nih.gov However, the general methodologies for isolating and identifying related derivatives from natural matrices are well-established.
Extraction and Purification Methodologies
The initial step in isolating bioactive compounds like dibenzofurans from natural sources involves extraction. The choice of extraction method depends on the source material and the chemical properties of the target compound. mdpi.com
Common Extraction Techniques:
Solvent Extraction: This is the most common method, utilizing solvents of varying polarities (e.g., methanol, ethanol, ethyl acetate, hexane) to isolate compounds from plant or microbial biomass.
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically CO2, as the extraction solvent. It is considered a "green" technique and is effective for extracting non-polar compounds.
Solid-Phase Extraction (SPE): SPE is used for sample clean-up and concentration, where compounds in a liquid phase are selectively adsorbed onto a solid phase.
Following extraction, the crude extract contains a complex mixture of compounds. Purification is essential to isolate the desired dibenzofuran (B1670420) derivatives. mdpi.com
Purification Techniques:
Chromatography: This is the cornerstone of purification for natural products. mdpi.com
Column Chromatography (CC): Often the first step, using silica (B1680970) gel or alumina (B75360) to perform a rough separation of the extract's components.
High-Performance Liquid Chromatography (HPLC): Used for final purification, providing high resolution to separate structurally similar compounds.
Thin-Layer Chromatography (TLC): Primarily used to monitor the progress of separation in other chromatographic techniques. mdpi.com
Crystallization: If the target compound is crystalline, this method can yield highly pure material.
Distillation: Suitable for volatile compounds.
Identification of Naturally Occurring this compound and Related Derivatives
While this compound is not a widely reported natural product, a diverse array of other dibenzofuran derivatives has been isolated from various natural sources, including lichens, fungi, and higher plants. nih.gov For instance, several polyoxygenated dibenzofurans have been synthesized and isolated, showing significant biological activities. nih.gov Additionally, certain bacteria isolated from soil have demonstrated the ability to metabolize dibenzofuran, indicating the presence of these compounds and their degradation pathways in the environment. nih.gov The structural elucidation of these isolated compounds relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.
De Novo Synthetic Approaches to the Dibenzofuran Core
The construction of the dibenzofuran ring system is a central theme in synthetic organic chemistry. Numerous methods have been developed, often categorized by the key bond-forming strategy. These approaches provide access to a wide range of substituted dibenzofurans that may not be available from natural sources.
Palladium-Catalyzed Cyclization Reactions
Palladium catalysis has emerged as a powerful tool for the synthesis of dibenzofurans, offering high efficiency and functional group tolerance. acs.orgnih.govbiointerfaceresearch.comorganic-chemistry.orgnih.govnih.gov These reactions typically involve the formation of a key C-C or C-O bond to complete the furan (B31954) ring.
One prominent strategy is the intramolecular C-H activation/C-O cyclization of 2-arylphenols. acs.org This method allows for the direct formation of the dibenzofuran core from readily available starting materials. Another approach involves the intramolecular cyclization of ortho-diazonium salts derived from diaryl ethers, which proceeds smoothly in the presence of a palladium catalyst. organic-chemistry.org Furthermore, the reaction of o-iodophenols with silylaryl triflates, followed by a palladium-catalyzed cyclization, provides an efficient route to various dibenzofuran derivatives. nih.govacs.org
| Starting Material | Catalyst/Reagents | Reaction Type | Reference |
|---|---|---|---|
| 2-Arylphenol | Pd(OAc)₂ / Air | Phenol-Directed C-H Activation/C-O Cyclization | acs.org |
| Diaryl Ether ortho-Diazonium Salt | Pd(OAc)₂ | Intramolecular Cyclization | organic-chemistry.org |
| o-Iododiaryl Ether | Pd/C | Intramolecular Cyclization | biointerfaceresearch.comorganic-chemistry.org |
| o-Iodophenol + Silylaryl Triflate | Pd(OAc)₂ / PCy₃ | Cross-Coupling and Cyclization | nih.gov |
| 6-Diazo-2-cyclohexenone + o-Haloiodobenzene | Pd(PPh₃)₄ / Cu₂O | Cross-Coupling/Aromatization and Ullmann Coupling | organic-chemistry.org |
Intramolecular Carbon-Carbon and Carbon-Oxygen Bond Formation Strategies
The formation of the central furan ring in dibenzofurans can be achieved through either an intramolecular C-C bond formation or a C-O bond formation.
C-C Bond Formation: A classic example of this strategy is the Pschorr reaction, which involves the intramolecular cyclization of a diazonium salt to form a biaryl system. This can be adapted for the synthesis of the dibenzofuran skeleton. More modern approaches utilize transition metal catalysis, such as palladium(II)-catalyzed oxidative biaryl synthesis, to form the crucial C-C bond under milder conditions. organic-chemistry.org
C-O Bond Formation: This is a more common strategy for dibenzofuran synthesis. It typically involves the cyclization of a 2-arylphenol derivative. The key step is an intramolecular O-arylation, which can be promoted by various reagents and catalysts. Palladium-catalyzed C-H activation/C-O cyclization is a prime example of this approach, where a palladium catalyst facilitates the direct coupling of the phenolic oxygen with an adjacent aryl C-H bond. acs.org Copper-catalyzed Ullmann-type reactions have also been employed for this purpose. acs.org
Oxidative Dimerization and Cyclization Methods
Oxidative coupling reactions provide another avenue for the synthesis of the dibenzofuran core. These methods often involve the oxidation of phenols or their derivatives to generate reactive intermediates that can undergo dimerization and subsequent cyclization. For example, the oxidative coupling of hydroquinone (B1673460) derivatives can lead to the formation of benzofuran (B130515) structures. nih.gov While not a direct route to dibenzofurans, the principles can be extended to the synthesis of more complex fused ring systems. The oxidative cyclization of o-alkenylphenols is another related strategy that has been used to synthesize benzofurans and could be adapted for dibenzofuran synthesis. nih.gov These methods often employ oxidants such as DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) in the presence of a Lewis acid like FeCl₃. nih.gov
Benzannulation and Related Annulation Protocols
Benzannulation, the construction of a benzene (B151609) ring onto an existing heterocyclic scaffold, represents a powerful strategy for the synthesis of substituted dibenzofurans. This approach is advantageous as it allows for the late-stage introduction of one of the aryl rings, offering flexibility in the substitution pattern.
One prominent method involves the [4+2] annulation of 2-nitrobenzofurans with various dienophiles, such as alkylidene malononitriles. researchgate.net This metal-free approach proceeds through a tandem sequence of a vinylogous Michael addition, cyclization, tautomerization, and subsequent elimination of a nitro group to afford highly functionalized dibenzofurans. researchgate.net The reaction is typically mediated by a base like cesium carbonate in an aqueous medium. researchgate.net The regiochemical outcome is controlled by the substitution patterns of the starting benzofuran and the coupling partner.
Another benzannulation strategy involves the treatment of specifically constructed precursors, such as 6-(2-methoxyaryl)-3-alkoxycarbonylhex-3-en-5-ynoic acids, with acetic anhydride (B1165640) and sodium acetate. researchgate.net This reaction proceeds in a regioselective manner to yield 1-acetoxy-3-alkoxycarbonyl dibenzofurans, demonstrating the utility of this pathway for creating specifically substituted products. researchgate.net
Potassium carbonate-mediated benzannulation of α-sulfonyl o-hydroxyacetophenones with 1,4-dichloro-2-butyne (B41282) has also been developed as a one-pot method to access functionalized bis-sulfonyl dibenzofurans. researchgate.netresearchgate.net This process involves a cascade of intermolecular double α-propargylation, sulfonyl migration, and intramolecular ring-closure. researchgate.net
Table 1: Overview of Selected Benzannulation Strategies for Dibenzofuran Synthesis
| Starting Materials | Key Reagents/Conditions | Product Type | Reference |
| 2-Nitrobenzofurans + Alkylidene malononitriles | Cs₂CO₃, Water | Highly functionalized dibenzofurans | researchgate.net |
| 6-(2-Methoxyaryl)-3-alkoxycarbonylhex-3-en-5-ynoic acids | Ac₂O, NaOAc | 1-Acetoxy-3-alkoxycarbonyl dibenzofurans | researchgate.net |
| α-Sulfonyl o-hydroxyacetophenones + 1,4-Dichloro-2-butyne | K₂CO₃, Air atmosphere | Bis-sulfonyl dibenzofurans | researchgate.net |
Specific Synthetic Routes to this compound and its Directly Substituted Analogs
The construction of the this compound scaffold can be approached through several powerful C-C and C-O bond-forming strategies. The most common routes involve the intramolecular cyclization of a diaryl ether precursor or palladium-catalyzed C-H activation pathways.
A classical and reliable method is the intramolecular cyclization of a suitably substituted diaryl ether. rsc.orgorganic-chemistry.org For the target molecule, this would require the synthesis of a 2-phenoxy-phenol derivative bearing the requisite methoxy (B1213986) groups on both rings, which is then cyclized, often through palladium catalysis. For instance, o-iododiaryl ethers can be efficiently cyclized using a reusable Pd/C catalyst under ligand-free conditions. organic-chemistry.orgbiointerfaceresearch.com Similarly, the reaction of o-iodophenols with silylaryl triflates can generate the diaryl ether intermediate, which is subsequently cyclized with a palladium catalyst to furnish the dibenzofuran core in good to excellent yields. organic-chemistry.orgbiointerfaceresearch.com
More contemporary methods leverage transition-metal-catalyzed C-H activation to forge the C-O bond of the furan ring directly. A practical palladium-catalyzed reaction for phenol-directed C-H activation and C-O cyclization has been developed, using air as the terminal oxidant. acs.org This methodology is tolerant of various functional groups and provides a complementary approach for synthesizing substituted dibenzofurans. acs.org The starting materials would be a phenol (B47542) with the desired substitution pattern on one ring and an aryl partner.
Strategies for Regioselective Methoxylation and Hydroxylation
Achieving the specific 1,2,4-trimethoxy substitution pattern often requires precise control over the introduction of hydroxyl or methoxy groups. This can be accomplished either by building the molecule from already functionalized precursors or by late-stage functionalization of the dibenzofuran core.
For late-stage functionalization, the inherent electronic properties of the dibenzofuran nucleus and any existing substituents guide the regioselectivity of electrophilic aromatic substitution. Methoxy groups are strongly activating and ortho-, para-directing, which can be used strategically. For example, starting with a 1,4-dimethoxydibenzofuran, electrophilic attack would be strongly directed to the C-2 position. A nitration reaction, for instance, could introduce a nitro group at C-2, which can then be reduced to an amine, converted to a diazonium salt, and subsequently hydrolyzed to a hydroxyl group. Final methylation would yield the 1,2,4-trimethoxy product.
Directed ortho-metalation (DoM) is another powerful tool. An existing methoxy group or another directing group can direct a strong base (like an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryllithium or related organometallic species can then be quenched with an electrophilic oxygen source (e.g., molecular oxygen followed by reduction, or a peroxide) to install a hydroxyl group, which can then be methylated.
Directed Functionalization at Specific Ring Positions (e.g., C-3)
The functionalization of specific positions on the dibenzofuran ring, such as C-3, is crucial for building more complex analogs. The reactivity at any given position is a function of the combined electronic and steric effects of the substituents already present on the ring system. In a hypothetical this compound, the C-3 position is highly activated. It is para to the C-1 methoxy group and ortho to the C-4 methoxy group, making it a prime target for electrophilic substitution.
Halogenation (e.g., bromination or iodination) can be used to install a functional handle at a specific position. Studies on the selective fluorination or bromination of the dibenzofuran core have shown that different positions (1, 2, 3, or 4) can be targeted. nih.gov Once a halogen is installed at the C-3 position, it opens up a vast array of subsequent transformations, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.
Novel Methodological Developments in Dibenzofuran Synthesis
Recent years have witnessed significant progress in the development of highly efficient and elegant methods for constructing the dibenzofuran skeleton, often characterized by operational simplicity, high yields, and broad substrate scope.
One-pot procedures have become increasingly prevalent. A notable example is a protocol for the rapid construction of dibenzofurans from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. organic-chemistry.orgbiointerfaceresearch.com This process involves a tandem palladium-catalyzed cross-coupling/aromatization followed by a copper-catalyzed Ullmann coupling, all performed in a single reaction vessel. organic-chemistry.orgbiointerfaceresearch.com Such methods avoid the isolation of intermediates, saving time and resources.
Cascade reactions, where multiple bond-forming events occur sequentially in a single operation, have also been applied to dibenzofuran synthesis. These intricate transformations can rapidly build molecular complexity from simple starting materials. For example, a cascade involving a double 1,4-conjugate addition followed by an intramolecular annulation has been reported for the efficient assembly of structurally diverse dibenzofurans under transition-metal-free conditions.
The development of synthetic strategies that avoid precious metals is also a key area of research. Metal-free methodologies, such as the base-mediated [4+2] annulation of 2-nitrobenzofurans, offer a more sustainable alternative for the synthesis of these important heterocyclic compounds. researchgate.net
Table 2: Comparison of Modern Synthetic Methods for Dibenzofurans
| Method Type | Key Features | Example Reaction | Reference |
| Pd-Catalyzed C-H Activation | Direct C-O bond formation; High functional group tolerance | Phenol-directed cyclization with an aryl partner | acs.org |
| One-Pot Tandem Catalysis | High efficiency; Avoids intermediate isolation | Pd-catalyzed cross-coupling/Cu-catalyzed Ullmann coupling | organic-chemistry.orgbiointerfaceresearch.com |
| Metal-Free Benzannulation | Sustainable; Avoids precious metal catalysts | Base-mediated annulation of 2-nitrobenzofurans | researchgate.net |
Spectroscopic Data for this compound Remains Elusive
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of detailed spectroscopic characterization data for the chemical compound This compound . Despite its known existence, with a registered CAS number of 75663-41-1, specific experimental data required for a thorough analysis of its molecular structure and properties—including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—are not publicly accessible.
Efforts to locate ¹H NMR, ¹³C NMR, and advanced 2D NMR data such as COSY, HSQC, and HMBC spectra for this compound have been unsuccessful. While studies on structurally similar compounds, such as this compound-3,9-diol and 1,2,4-Trimethoxydibenzo[b,d]furan-3-ol, are available, the presence of additional functional groups in these analogs significantly alters their spectroscopic profiles, making their data inapplicable for an accurate description of the target molecule.
In the realm of mass spectrometry, a singular mention of this compound was identified in a broad environmental screening report, the "Northern River Basins Study Project Report No. 111," where it was listed as a compound detected by Gas Chromatography-Mass Spectrometry (GC-MS). However, the report does not provide the actual mass spectrum, fragmentation patterns, or retention time, which are essential for detailed molecular fingerprinting. Furthermore, no specific data on its analysis by Liquid Chromatography-Mass Spectrometry (LC/MS) or High-Resolution Mass Spectrometry (HRMS) could be found in the surveyed resources.
The absence of this foundational data precludes the creation of a detailed and scientifically accurate article on the advanced spectroscopic characterization of this compound as per the requested outline. The synthesis of such an article would require access to primary experimental data which does not appear to be published or readily available in the public domain.
Based on a comprehensive search of available scientific literature, there is currently no specific published data on the advanced spectroscopic characterization of the compound This compound using the following techniques:
Fourier Transform Infrared (FTIR) Spectroscopy
IR/UV Laser Spectroscopy
Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy
X-ray Crystallographic Analysis
While research exists on the parent molecule, dibenzofuran, and other substituted derivatives, the specific experimental data and detailed analysis for this compound are not present in the public domain. For instance, a crystal structure for the closely related compound, 1,2,4-Trimethoxydibenzo[b,d]furan-3-ol, has been reported. However, the presence of a hydroxyl group significantly alters the spectroscopic and crystallographic properties, making this data unsuitable for direct application to this compound under the strict requirements of this article.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for "this compound" at this time. Further experimental research would be required to produce the data necessary to fulfill the outlined sections.
Computational Chemistry and Theoretical Investigations of 1,2,4 Trimethoxydibenzofuran
Quantum Chemical Methods for Electronic Structure Determination
The determination of the electronic structure is fundamental to understanding the behavior of a molecule. Quantum chemical methods solve the time-independent Schrödinger equation, albeit with approximations, to provide the wavefunction and energy of the system. gatech.edu
Hartree-Fock (HF) theory is a foundational ab initio method that serves as a starting point for more advanced computational techniques. gatech.eduiyte.edu.tr It approximates the many-electron wavefunction as a single Slater determinant, which is an antisymmetric product of one-electron wavefunctions called spin-orbitals. wikipedia.org In the HF method, each electron is treated as moving in the average electrostatic field created by all other electrons, a concept known as the mean-field approximation. wikipedia.org
The HF equations are solved iteratively until the solution is self-consistent, which is why the method is also called the Self-Consistent Field (SCF) method. gatech.eduwikipedia.org While computationally efficient and providing a good qualitative description of molecular orbitals, HF theory's primary limitation is its neglect of electron correlation—the instantaneous interactions between electrons. wikipedia.orgststephens.net.in This omission means that HF calculations systematically overestimate the total energy and can be less accurate for predicting properties that depend heavily on electron correlation effects.
For 1,2,4-Trimethoxydibenzofuran, an HF calculation would yield its optimized geometry, total electronic energy, and a set of molecular orbitals. This provides a first approximation of the molecule's electronic landscape.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. researchgate.net Unlike wavefunction-based methods like Hartree-Fock, DFT is based on the principle that the energy of a system can be determined from its electron density. This approach implicitly includes electron correlation through an exchange-correlation functional.
Numerous functionals have been developed, ranging from the Local Density Approximation (LDA) to Generalized Gradient Approximation (GGA) and hybrid functionals. Hybrid functionals, such as B3LYP and B3PW91, incorporate a portion of the exact exchange from Hartree-Fock theory and have been shown to provide a good balance of accuracy and computational cost for a wide range of molecular systems. researchgate.netepstem.net
DFT calculations on this compound would provide a more accurate determination of its geometric and electronic properties compared to HF theory. These properties include bond lengths, bond angles, dihedral angles, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). epstem.netnih.gov
Table 1: Illustrative Geometric Parameters for this compound Optimized with DFT (B3LYP/6-311+G(d,p))
| Parameter | Value | Parameter | Value |
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| C1-C2 | 1.395 | C1-C2-C3 | 120.5 |
| C2-O(methoxy) | 1.368 | C2-C1-O(methoxy) | 118.9 |
| C-O (furan ring) | 1.372 | C-O-C (furan ring) | 105.2 |
| C=C (furan ring) | 1.388 | H-C-H (methoxy) | 109.5 |
| Dihedral Angles (°) | Electronic Properties | ||
| C1-C2-O-C(methyl) | 5.8 | HOMO Energy (eV) | -5.87 |
| C12-C1-O-C(methyl) | -175.4 | LUMO Energy (eV) | -1.21 |
| C3-C4-O-C(methyl) | 3.2 | HOMO-LUMO Gap (eV) | 4.66 |
| Dipole Moment (Debye) | 2.15 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT calculation for this molecule.
Post-Hartree-Fock methods are a class of wavefunction-based techniques developed to systematically improve upon the Hartree-Fock approximation by explicitly including electron correlation. wikipedia.orgststephens.net.in These methods are generally more computationally demanding but offer higher accuracy.
Common post-HF methods include:
Møller-Plesset Perturbation Theory (MP) : This method treats electron correlation as a perturbation to the HF Hamiltonian. Second-order Møller-Plesset theory (MP2) is a widely used level of theory that offers a significant improvement over HF at a moderate computational cost. ststephens.net.in
Configuration Interaction (CI) : CI methods express the true wavefunction as a linear combination of the HF determinant and determinants generated by exciting electrons from occupied to virtual orbitals. ststephens.net.in Full CI is exact within the chosen basis set but is computationally prohibitive for all but the smallest molecules.
Coupled Cluster (CC) Theory : CC theory is considered one of the most accurate and reliable methods available in quantum chemistry. aps.orgpku.edu.cnnsf.gov The wavefunction is described using an exponential cluster operator acting on the HF determinant. nsf.gov The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is often referred to as the "gold standard" of quantum chemistry for its high accuracy in energy calculations. nsf.gov
These high-level calculations would provide a benchmark for the total energy of this compound, crucial for accurately determining reaction energies and activation barriers.
Table 2: Illustrative Comparison of Calculated Ground State Energies for this compound
| Method | Basis Set | Total Energy (Hartree) |
| Hartree-Fock (HF) | 6-31G(d) | -913.45678 |
| DFT (B3LYP) | 6-31G(d) | -918.87654 |
| MP2 | 6-31G(d) | -916.12345 |
| CCSD(T) | 6-31G(d) | -916.54321 |
Note: This table presents hypothetical energy values to demonstrate the relative differences typically observed between various computational methods.
Molecular Orbital Theory and Bonding Analysis
Molecular Orbital (MO) theory describes chemical bonding in terms of orbitals that extend over the entire molecule. utah.edulibretexts.org These molecular orbitals are formed from the linear combination of atomic orbitals (LCAO). purdue.edu The combination of atomic orbitals can result in bonding MOs, which are lower in energy and concentrate electron density between the nuclei, and antibonding MOs, which are higher in energy and have a node between the nuclei. purdue.eduyoutube.com
For this compound, the results from quantum chemical calculations (like HF or DFT) provide a set of molecular orbitals and their corresponding energy levels. Analysis of these orbitals, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity.
HOMO : Represents the orbital from which an electron is most likely to be donated. Its energy is related to the ionization potential, and its spatial distribution indicates sites susceptible to electrophilic attack.
LUMO : Represents the orbital that is most likely to accept an electron. Its energy is related to the electron affinity, and its distribution highlights sites susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates that the molecule is more easily excited and more reactive. In this compound, the HOMO is expected to be localized primarily on the electron-rich dibenzofuran (B1670420) ring system, while the LUMO would also be distributed across this aromatic core.
Conformational Analysis and Intramolecular Interaction Studies
The three-dimensional structure and conformational preferences of a molecule are critical to its properties and biological activity. This compound possesses conformational flexibility primarily due to the rotation of the three methoxy (B1213986) groups around their C-O bonds.
A computational conformational analysis would involve systematically rotating these bonds to map out the potential energy surface and identify the lowest energy conformers (global and local minima). Such studies can reveal the most stable arrangement of the methoxy groups relative to the planar dibenzofuran core. Factors influencing conformational preference include steric hindrance between the methoxy groups and adjacent hydrogen atoms, as well as subtle electronic effects like intramolecular hydrogen bonding. westernsydney.edu.au
While direct experimental data for this compound is scarce, a study on the related compound 1,2,4-Trimethoxydibenzo[b,d]furan-3-ol revealed that the methoxy groups are oriented at significant dihedral angles with respect to the benzene (B151609) rings to which they are attached. researchgate.net That same study also confirmed the presence of intramolecular C-H···O hydrogen bonds that help stabilize the molecular structure. researchgate.net A similar analysis for this compound would likely investigate similar weak hydrogen bonds between the methyl hydrogens of one methoxy group and the oxygen atom of an adjacent one, which could influence the preferred rotational conformations.
Table 3: Hypothetical Relative Energies of Different Conformers of this compound
| Conformer | Dihedral Angle (C1-C2-O-CH3) | Dihedral Angle (C3-C4-O-CH3) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | ~0° | ~0° | 0.00 |
| 2 | ~180° | ~0° | +1.5 |
| 3 | ~0° | ~180° | +1.8 |
| 4 | ~180° | ~180° | +3.2 |
Note: Data is illustrative, representing how computational methods can quantify the energy differences between various spatial arrangements of the methoxy groups.
Prediction of Spectroscopic Properties through Computational Approaches
Computational methods are extensively used to predict and interpret various types of molecular spectra. nih.govresearchgate.net These theoretical predictions can aid in the identification and characterization of compounds.
Vibrational Spectroscopy (IR and Raman) : By performing a frequency calculation (typically using DFT), one can obtain the harmonic vibrational frequencies and their corresponding intensities. mdpi.com These calculated frequencies correspond to the fundamental vibrational modes of the molecule (stretches, bends, torsions). The resulting theoretical spectrum can be compared with experimental IR and Raman spectra to assign observed peaks to specific molecular motions.
NMR Spectroscopy : The chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. epstem.net Theoretical NMR data is invaluable for confirming molecular structures and assigning resonances in complex spectra.
Electronic Spectroscopy (UV-Visible) : The energies of electronic transitions, which correspond to the absorption of light in the UV-Visible range, can be predicted using Time-Dependent DFT (TD-DFT). nih.gov These calculations provide the excitation energies and oscillator strengths, which correlate to the λ_max values and intensities of absorption bands, offering insight into the electronic transitions between molecular orbitals.
For this compound, TD-DFT calculations would likely predict strong π → π* transitions associated with the conjugated dibenzofuran system.
Computational Approaches for Structure-Activity Relationship (SAR) Modeling
Computational modeling is a critical tool in modern drug discovery and chemical research, providing insights into the relationship between a molecule's structure and its biological effects. Methodologies like QSAR and 3D-QSAR are instrumental in predicting the activity of new compounds and optimizing lead structures. However, the application of these techniques to this compound has not been documented.
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating physicochemical descriptors of the molecules with their observed activities. For this compound, such an analysis would involve calculating various molecular descriptors (e.g., lipophilicity, electronic properties, and steric parameters) and correlating them with a measured biological endpoint. The absence of such studies means that no predictive models for the activity of this specific compound based on its 2D structure have been developed.
3D-QSAR methods extend the principles of QSAR by considering the three-dimensional properties of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely enhance or diminish its biological activity. As no 3D-QSAR studies have been performed on this compound, these valuable insights into its interaction with biological targets are currently unavailable.
The lack of computational studies on this compound highlights a niche for future research. Such investigations could provide a deeper understanding of its potential biological activities and guide the synthesis of novel, more potent derivatives.
Investigation of Biological Activities and Structure Activity Relationships Sar for Dibenzofuran Scaffolds
Mechanisms of Antimicrobial Activity (Antibacterial, Antifungal)
Derivatives of the parent benzofuran (B130515) and related heterocyclic systems have demonstrated notable antimicrobial properties. Although specific studies on 1,2,4-Trimethoxydibenzofuran are not detailed in the provided search results, the general mechanisms for related scaffolds can be explored. For instance, some benzofuran derivatives target fungal N-myristoyltransferase (Nmt), an enzyme crucial for fungal viability. Inhibition of this enzyme disrupts protein modification processes within the fungal cell nih.gov.
The structure-activity relationship (SAR) studies on related heterocyclic compounds like 1,2,4-triazoles indicate that the presence of specific functional groups is crucial for their antibacterial and antifungal effects nih.govnih.govumsha.ac.ir. For example, modifications on the C-4 side chain of certain benzofuran derivatives led to the identification of potent and selective inhibitors of Candida albicans Nmt nih.gov. Similarly, studies on novel Naphtho nih.govresearchgate.netnih.govtriazol-thiadiazin derivatives showed that lipophilic moieties on the triazole scaffold contributed to higher inhibitory activity against Gram-positive bacteria umsha.ac.ir. The antibacterial action of some thiosemicarbazides, which can be cyclized to form 1,2,4-triazoles, is thought to involve the inhibition of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis mdpi.comsemanticscholar.org.
The antifungal mechanism for azole compounds, a class related to triazoles, often involves the blockade of the fungal ergosterol (B1671047) biosynthesis pathway by linking to the iron in porphyrins nih.gov. This action leads to the accumulation of 14-demethylated sterols, disrupting the fungal cell membrane nih.gov.
Below is a table summarizing the antimicrobial activity of selected heterocyclic compounds.
| Compound Class | Organism(s) | Mechanism of Action | Reference |
| Benzofuran Derivatives | Candida albicans | Inhibition of N-myristoyltransferase (Nmt) | nih.gov |
| 1,2,4-Triazole (B32235) Derivatives | Various Bacteria & Fungi | Inhibition of ergosterol biosynthesis | nih.gov |
| Naphtho nih.govresearchgate.netnih.govtriazol-thiadiazin | Gram-positive bacteria | Not specified, linked to lipophilic moieties | umsha.ac.ir |
| Benzoylthiosemicarbazides | Gram-positive bacteria | Potential allosteric inhibition of D-alanyl-D-alanine ligase | mdpi.com |
Mechanisms of Anticancer Activity and Cellular Cytotoxicity
Benzofuran derivatives have shown significant potential as anticancer agents, with their activity being highly dependent on their substitution patterns mdpi.com. The cytotoxic mechanisms are varied and can include cell cycle arrest and induction of apoptosis researchgate.netnih.gov. For example, a novel 1,2,4-triazine (B1199460) sulfonamide derivative was shown to induce apoptosis in colon cancer cells through both intrinsic and extrinsic pathways nih.gov.
Structure-activity relationship studies have revealed that substitutions at the C-2 position of the benzofuran ring can be crucial for cytotoxic activity mdpi.com. Fused heterocyclic ring systems containing the benzofuran motif demonstrate a wide range of pharmacological activities, including potent anticancer properties nih.govmdpi.com. Some benzofuran-based hydrazide derivatives have exhibited excellent anticancer potency in the nanomolar range with low toxicity nih.gov. The cytotoxic effects of certain nitrogenous heterocyclic compounds are linked to the inhibition of tubulin, which is essential for mitotic spindle formation during cell division nih.gov.
The following table presents IC50 values for representative benzofuran derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine | Head and Neck (SQ20B) | 0.46 | mdpi.com |
| 1,2,4-oxadiazole fused benzofuran derivative (62b) | Lung (A549) | 0.012 | researchgate.net |
| 1,2,4-oxadiazole fused benzofuran derivative (62j) | Colon (HT-29) | 0.015 | researchgate.net |
| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | Lung (A549) | 2.85 | ejmo.org |
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating various biological processes, including xenobiotic metabolism and immune responses nih.govmedchemexpress.com. Upon ligand binding, the AhR translocates to the nucleus, forms a heterodimer with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs) to regulate the transcription of target genes like CYP1A1 medchemexpress.comnih.govresearchgate.net.
While many environmental pollutants mediate their toxic effects through AhR activation, a variety of plant-derived compounds have also been identified as AhR ligands, some of which may exert beneficial effects through AhR antagonism nih.gov. The activation of AhR does not universally promote cancer; it can also have tumor-suppressive effects depending on the ligand, cell type, and context nih.gov. For instance, certain clinically approved drugs activate AhR without increasing cancer risk nih.gov. The interaction between AhR and other signaling pathways, such as the estrogen receptor (ER) pathway, is complex and can lead to inhibitory effects on cancer cell proliferation mdpi.com.
Enzyme Inhibition and Protein Interaction Studies
The dibenzofuran (B1670420) scaffold is a basis for designing enzyme inhibitors. As mentioned, benzofuran derivatives have been developed to target and inhibit fungal N-myristoyltransferase nih.gov. In the context of cancer, derivatives of related heterocyclic structures have been shown to inhibit key enzymes in signaling pathways. For example, some sulfonamide derivatives exhibit anticancer activity by inhibiting enzymes like VEGFR-2, EGFR, and mTOR, which are critical in cancer progression and resistance nih.gov. The ability of 1,2,4-triazole derivatives to interact with biological components is enhanced by their electron-rich nitrogenous nature, allowing for strong intermolecular interactions with proteins and enzymes nih.gov.
Development of Dibenzofuran-Based Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems nih.gov. The dibenzofuran scaffold, due to its rigid and planar structure, serves as an excellent core for the development of such probes, particularly fluorescent probes for bioimaging nih.govresearchgate.net. These probes can be designed to target specific cellular components or monitor biological processes nih.gov. The development of high-quality, selective chemical probes is crucial for exploring molecular-level biological processes and for target validation in drug discovery nih.govmuni.cz.
Dibenzofuran and benzofuran derivatives are integral to the design of fluorescent probes for cellular and biochemical studies nih.govresearchgate.net. These probes are used for imaging various cellular organelles and components, including cell walls in plants, lipid droplets, and mitochondria researchgate.netresearchgate.net. The photophysical properties of these probes, such as absorption and fluorescence emission wavelengths, can be tuned by modifying the substituents on the heterocyclic core nih.gov.
For example, benzothiadiazole (BTD) derivatives, which are another class of heterocyclic fluorophores, have been used extensively as bioprobes for imaging cell nuclei, lysosomes, and plasma membranes researchgate.netsci-hub.se. The design of these probes often aims for desirable features like large Stokes shifts, high fluorescence quantum yields, and deep tissue penetration, which are beneficial for biological imaging researchgate.net.
Molecular Docking and Simulation Studies of Ligand-Target Interactions
Molecular docking and simulation are computational techniques used to predict how a ligand, such as a dibenzofuran derivative, might bind to a target protein's active site researchgate.netpensoft.net. These in silico methods are valuable for understanding structure-activity relationships and for guiding the design of new, more potent compounds pensoft.net.
Docking studies have been employed to investigate the interaction of benzofuran-1,2,3-triazole hybrids with the epidermal growth factor receptor (EGFR), a key target in lung cancer nih.gov. These studies help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex nih.govnih.govmdpi.com. For instance, docking simulations of benzofuran derivatives with Concanavalin A showed that the molecules bind to the active center through the amino acid residue LYS114 nih.gov. Molecular dynamics simulations further help in assessing the stability of these interactions over time researchgate.netpensoft.net.
Pharmacophoric Properties and Molecular Hybridization Strategies for Bioactive Analogs
While specific research delineating the pharmacophoric properties of this compound is not extensively documented, a comprehensive understanding can be derived from studies on the broader dibenzofuran scaffold. The dibenzofuran nucleus serves as a "privileged scaffold" in medicinal chemistry, amenable to structural modifications to achieve desired biological activities. Pharmacophore modeling and molecular hybridization are key strategies employed to design potent and selective bioactive analogs.
Pharmacophoric Features of the Dibenzofuran Scaffold
Pharmacophore modeling helps to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. A notable study on a series of novel dibenzofuran derivatives as inhibitors of Protein Tyrosine Phosphatase Meg2 (PTP-MEG2) provides significant insight into the key pharmacophoric features of this scaffold. nih.gov Using 3D-QSAR "HipHop" techniques, a pharmacophore model was generated that identified crucial features for inhibitory activity against PTP-MEG2. nih.gov
The essential features for the PTP-MEG2 inhibitory activity of dibenzofuran derivatives include a combination of aromatic, hydrophobic, and hydrogen bonding characteristics. nih.gov The model revealed that one ring aromatic (RA) feature, three hydrophobic (Hyd) features, and two hydrogen bond acceptor (HBA) features play a vital role in the molecule's binding to the active site of the target protein. nih.gov
The key pharmacophoric sites are detailed below:
Ring Aromatic (RA): An aromatic ring is a critical feature, providing a necessary structural anchor for the molecule. nih.gov
Hydrophobic (Hyd): Three hydrophobic areas are essential for the correct orientation and binding within the target's active site. These can be satisfied by features like phenyl groups or alkyl moieties. nih.gov
Hydrogen Bond Acceptor (HBA): Two hydrogen bond acceptor sites are vital for interaction with the target protein. These can be fulfilled by oxygen atoms, such as those in carbonyl groups or the alkyloxy groups attached to the dibenzofuran core. nih.gov
For the specific compound This compound , the three methoxy (B1213986) groups could potentially satisfy the hydrogen bond acceptor (HBA) requirements of such a pharmacophore model, suggesting its potential for interaction with biological targets that have corresponding hydrogen bond donor sites.
Table 1: Key Pharmacophoric Features for Dibenzofuran-Based PTP-MEG2 Inhibitors
| Pharmacophoric Feature | Description | Role in Bioactivity |
|---|---|---|
| Ring Aromatic (RA) | Aromaticity of a fused ring system. | Provides the appropriate shape and placement of the aromatic moiety for binding. nih.gov |
| Hydrophobic (Hyd) | Non-polar groups such as phenyl or alkyl chains. | Ensures correct placement and interaction within hydrophobic pockets of the target protein. nih.gov |
| Hydrogen Bond Acceptor (HBA) | Atoms capable of accepting a hydrogen bond, such as oxygen in carbonyl or alkyloxy groups. | Crucial for specific binding interactions with the target protein. nih.gov |
Molecular Hybridization Strategies
Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores from different bioactive compounds into a single new molecule. This approach aims to create hybrid compounds with improved affinity, better selectivity, or a dual mode of action. The dibenzofuran and related benzofuran scaffolds are frequently used as a core structure in hybridization to develop novel therapeutic agents. biointerfaceresearch.comnih.gov
Examples of Hybridization Strategies:
Dibenzofuran-Homoisoflavonoid Hybrids: A natural product-inspired molecular hybridization led to the design of dibenzofuran-embodied homoisoflavonoids. These compounds were synthesized and screened for antimycobacterial activity, with some showing activity against Mycobacterium tuberculosis. biointerfaceresearch.com
Benzofuran-Triazole Hybrids: In one strategy, the benzofuran core was hybridized with a 1,2,3-triazole moiety via click chemistry. The resulting hybrids were evaluated for antifungal activity, demonstrating that this approach can yield compounds with moderate to satisfactory potency. nih.gov
Benzofuran-Quinazolinone Hybrids: Novel hybrid derivatives incorporating benzofuran, imidazole, and quinazolinone pharmacophores have been designed as potential aromatase inhibitors for anticancer applications. Docking studies suggested that these hybrids could fit properly within the aromatase binding site. nih.gov
Bioactive Analogs Featuring Trimethoxy Moieties
While direct studies on this compound are limited, the significance of the trimethoxy substitution pattern is well-established in analogs of the related benzofuran scaffold. Specifically, benzofuran derivatives featuring a 3,4,5-trimethoxyphenyl or a 3,4,5-trimethoxybenzoyl group have been synthesized and identified as potent inhibitors of tubulin polymerization, a key target in cancer therapy. nih.govresearchgate.net
One of the most promising compounds in a series was 2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furan, which inhibits cancer cell growth at nanomolar concentrations by binding to the colchicine (B1669291) site on tubulin. nih.gov Another study focused on 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives, which also act as tubulin polymerization inhibitors. The compound 6-Methoxy-N-phenyl-3-(4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl)benzofuran-2-carboxamide exhibited the strongest antiproliferative activities in this series, with IC₅₀ values in the micromolar to sub-micromolar range. researchgate.net
These findings underscore that the trimethoxy-substituted phenyl ring is a crucial pharmacophore for potent antitubulin activity. The hybridization of this moiety with a benzofuran or dibenzofuran scaffold represents a promising strategy for developing novel anticancer agents.
Table 2: Antiproliferative Activity of Bioactive Benzofuran Analogs with Trimethoxy Moieties
| Compound Name | Target | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furan | Tubulin Polymerization | Inhibits cancer cell growth at nanomolar concentrations. | nih.gov |
| 6-Methoxy-N-phenyl-3-(4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl)benzofuran-2-carboxamide | Tubulin Polymerization / Cell Proliferation | 0.57 to 5.7 µM against various cell lines. | researchgate.net |
Information regarding "this compound" is currently limited in publicly available scientific literature, preventing a detailed analysis of its specific environmental impact.
Comprehensive research into the environmental distribution, fate, and analytical methodologies for the chemical compound this compound is not extensively available in the public domain. While a significant body of research exists for the broader class of dibenzofuran compounds, particularly polychlorinated dibenzofurans (PCDFs), specific data focusing solely on the 1,2,4-trimethoxy variant is scarce. Consequently, a detailed article that strictly adheres to the requested scientific outline for this specific compound cannot be generated at this time.
The available scientific literature and environmental databases prioritize the study of halogenated dibenzofurans due to their well-documented persistence, bioaccumulation, and toxicity. These compounds are known byproducts of various industrial and combustion processes. In contrast, information regarding the environmental occurrence, formation, degradation, and transport of methoxylated dibenzofurans, including this compound, is not as prevalent.
General information on related compounds suggests potential pathways for environmental interaction, but direct extrapolation to this compound would not be scientifically rigorous and would violate the strict focus of the requested article. For instance, while combustion processes are a known source of various dibenzofuran derivatives, specific studies detailing the formation of this compound from waste incineration or forest fires could not be identified. Similarly, its presence in industrial discharges is not specifically documented in the available literature.
Regarding its environmental transformation, studies on the photochemical and microbial degradation of dibenzofurans have largely centered on chlorinated and brominated analogs. The introduction of methoxy groups onto the dibenzofuran structure would likely alter its susceptibility to degradation, but specific pathways and rates for this compound are not described. Likewise, data on its environmental transport and partitioning behavior in soil, water, air, and sediment are not available to construct a detailed analysis.
A summary of the information gap for this compound is presented below:
| Section | Subsection | Availability of Specific Information for this compound |
| 6.1. Environmental Occurrence and Sources | 6.1.1. Formation During Combustion Processes | Not available |
| 6.1.2. Presence in Industrial Discharges and Pollution | Not available | |
| 6.2. Environmental Transformation and Degradation Pathways | 6.2.1. Photochemical Degradation in Environmental Media | Not available |
| 6.2.2. Microbial Degradation and Biotransformation Pathways | Not available | |
| 6.3. Environmental Transport and Partitioning Behavior | (Soil, Water, Air, Sediment) | Not available |
Due to the lack of specific research findings for this compound, it is not possible to provide a scientifically accurate and detailed article as requested. Further research and environmental monitoring would be necessary to understand the specific environmental footprint of this compound.
Environmental Distribution, Fate, and Analytical Methodologies for Dibenzofuran Compounds
Analytical Techniques for Environmental Monitoring of Dibenzofurans
The environmental monitoring of dibenzofuran (B1670420) compounds, including substituted derivatives, necessitates highly sensitive and specific analytical methodologies. The complexity of environmental samples and the often low concentrations of these compounds require sophisticated techniques to achieve accurate detection and quantification.
Advanced Chromatographic Methods for Separation
The separation of dibenzofuran congeners and isomers from complex environmental matrices is a critical step in their analysis. Due to the large number of possible isomers, particularly for halogenated dibenzofurans, high-resolution chromatographic techniques are essential.
High-Resolution Gas Chromatography (HRGC) is a cornerstone for the separation of dibenzofuran compounds. nih.govnih.govresearchgate.net This technique utilizes narrow-bore capillary columns with various stationary phases to separate isomers based on their boiling points and interactions with the stationary phase. The choice of the stationary phase is crucial for achieving isomer-specific separation, which is particularly important for distinguishing between toxic and less toxic congeners of polychlorinated dibenzofurans (PCDFs). nih.gov
High-Performance Liquid Chromatography (HPLC) is another powerful tool, often used for sample cleanup and fractionation prior to GC/MS analysis. taylorfrancis.com HPLC can be operated in both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) modes. taylorfrancis.com For instance, RP-HPLC has been employed for the fractionation of polybrominated dibenzofurans (PBDFs). nih.gov In some cases, HPLC is directly used for the separation of specific isomers that may be difficult to resolve by GC alone. taylorfrancis.com The development of specialized stationary phases, such as cyclodextrin-bonded phases, has shown promise in separating various structural isomers, including cis/trans isomers. researchgate.net
The table below summarizes key aspects of advanced chromatographic methods used for dibenzofuran analysis.
| Chromatographic Technique | Principle of Separation | Common Application for Dibenzofurans | Key Advantages |
| High-Resolution Gas Chromatography (HRGC) | Volatility and interaction with stationary phase | Isomer-specific separation of PCDFs and PBDFs. nih.govnih.gov | High resolution, excellent separation efficiency for complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Polarity and partitioning between mobile and stationary phases | Fractionation of dibenzofuran classes, separation of specific isomers. taylorfrancis.comnih.gov | Versatility in stationary and mobile phases, applicable to a wide range of polarities. |
Mass Spectrometric Detection and Quantification in Environmental Matrices
Mass spectrometry (MS) is the primary method for the detection and quantification of dibenzofurans due to its high sensitivity and specificity. nih.gov When coupled with a chromatographic separation technique, it provides a robust analytical system for environmental monitoring.
Electron Impact (EI) ionization is a common ionization technique used in MS for the analysis of dibenzofurans. nih.gov It provides characteristic fragmentation patterns that can aid in structural elucidation. However, for enhanced sensitivity for certain congeners, Negative Chemical Ionization (NCI) can be employed. nih.gov NCI has been shown to have significantly higher sensitivity for most PCDFs and higher chlorinated dibenzo-p-dioxins compared to EI. nih.gov
Tandem Mass Spectrometry (MS/MS) offers an additional layer of selectivity, which is particularly useful for analyzing complex environmental samples where interferences are common. unc.eduosti.gov By selecting a specific precursor ion and monitoring its characteristic product ions, MS/MS can significantly reduce background noise and improve detection limits. unc.edu This technique has been successfully applied to the analysis of PCDDs and PCDFs in various matrices. osti.gov
The following table details common mass spectrometric techniques for dibenzofuran analysis.
| Mass Spectrometric Technique | Ionization Method | Common Application for Dibenzofurans | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Electron Impact (EI), Negative Chemical Ionization (NCI) | Identification and quantification of PCDFs in environmental samples. nih.govnih.gov | High sensitivity, structural information from fragmentation patterns. |
| Tandem Mass Spectrometry (MS/MS) | Various | Highly selective analysis in complex matrices, reducing interferences. unc.eduosti.gov | Enhanced specificity and signal-to-noise ratio. |
High-Resolution Techniques for Isomer-Specific Analysis
The toxicity of many dibenzofuran compounds, particularly the halogenated ones, is highly dependent on their specific isomeric structure. nih.gov For example, the 2,3,7,8-substituted PCDFs are of particular toxicological concern. nih.gov Therefore, analytical methods must be capable of separating and identifying these specific isomers.
The combination of High-Resolution Gas Chromatography (HRGC) and High-Resolution Mass Spectrometry (HRMS) is the gold standard for isomer-specific analysis of dibenzofurans. epa.govnih.gov HRGC provides the necessary separation power to resolve closely related isomers, while HRMS offers the mass accuracy to differentiate between compounds with the same nominal mass but different elemental compositions, thereby reducing interferences. epa.gov This powerful combination allows for the unambiguous identification and quantification of specific, highly toxic isomers in a variety of environmental matrices, including ambient air and biological samples. nih.govepa.govnih.gov
The application of these high-resolution techniques is crucial for accurate risk assessment and for identifying the sources and environmental fate of dibenzofuran contamination. nih.gov
Applications of Dibenzofuran Derivatives in Materials Science and Beyond
Exploration in Organic Light-Emitting Diodes (OLEDs) and Photonic Materials
Dibenzofuran (B1670420) derivatives are recognized for their potential in the development of materials for organic light-emitting diodes (OLEDs). Their inherent rigidity and aromaticity can lead to high thermal stability and desirable electronic properties. Specifically, methoxy-substituted dibenzofuran compounds have been investigated as host materials in OLEDs. For instance, various methoxycarbazolyl-disubstituted dibenzofurans have been synthesized and characterized for their role as charge-transporting hosts for phosphorescent and TADF-based OLEDs. researchgate.net These studies highlight the importance of the dibenzofuran core and methoxy (B1213986) substituents in tuning the material's properties for efficient device performance.
However, there is no specific research available that documents the synthesis, characterization, or application of 1,2,4-Trimethoxydibenzofuran in OLEDs or other photonic materials. Its potential in this field remains purely speculative and would require dedicated research to be substantiated.
Role as Building Blocks in Polymer Chemistry
The structural characteristics of dibenzofuran make it an attractive building block for the synthesis of high-performance polymers. The incorporation of the rigid dibenzofuran unit into a polymer backbone can enhance thermal stability, mechanical strength, and introduce specific optical or electronic functionalities. While the general class of dibenzofuran-based polymers is an area of academic and industrial interest, there are no published studies that report the use of This compound as a monomer or a comonomer in polymer synthesis.
Utilization as Reagents in Specialized Organic Synthesis
Dibenzofuran and its derivatives can serve as versatile starting materials and intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. While a related compound, 1,2,4-Trimethoxydibenzo[b,d]furan-3-ol, has been isolated from the plant Sorbus lanata, there is no information available regarding the use of This compound as a reagent in specialized organic synthesis. researchgate.net Its potential as a synthetic precursor has not been explored in the available literature.
Data on this compound
Due to the limited research on this specific compound, a comprehensive data table of its physicochemical properties cannot be provided. The following table includes the basic identifiers that have been found.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 75663-41-1 |
Conclusion and Future Research Perspectives
Summary of Current Understanding Pertaining to 1,2,4-Trimethoxydibenzofuran and its Derivatives
The current scientific understanding of This compound is exceptionally limited. Extensive searches of chemical and biological databases reveal a significant scarcity of research focused specifically on this compound. While the broader class of dibenzofurans has been the subject of considerable study, this compound remains an obscure entity.
The general knowledge of dibenzofuran (B1670420) chemistry suggests that the methoxy (B1213986) groups at the 1, 2, and 4 positions would influence the electron density of the aromatic rings, likely affecting its reactivity in electrophilic substitution reactions and its potential biological interactions. However, without experimental data, these remain theoretical postulations.
Identified Research Gaps and Challenges in Dibenzofuran Chemistry
The case of this compound highlights a significant research gap: the comprehensive characterization of polysubstituted dibenzofuran isomers. While many studies focus on the parent dibenzofuran or derivatives with specific substitution patterns of toxicological concern (e.g., chlorinated dibenzofurans), a vast number of other isomers remain unexplored.
Key challenges in the broader field of dibenzofuran chemistry that likely contribute to this gap include:
Regioselective Synthesis: Developing synthetic methodologies to precisely control the position of multiple substituents on the dibenzofuran core can be complex and challenging. This often leads to mixtures of isomers that are difficult to separate and characterize.
Lack of Commercial Availability: The absence of commercially available starting materials and standards for many substituted dibenzofurans, including this compound, hinders research efforts.
Focus on Toxicological Congeners: A substantial portion of research funding and effort has historically been directed towards understanding the environmental impact and toxicity of halogenated dibenzofurans, leaving other derivatives understudied.
Emerging Directions in Dibenzofuran Research and Derivatization
Despite the lack of focus on this compound, the broader field of dibenzofuran research is witnessing several emerging trends:
Medicinal Chemistry Applications: There is a growing interest in dibenzofuran derivatives as scaffolds for the development of new therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs. The structural rigidity and lipophilic nature of the dibenzofuran core make it an attractive framework for drug design.
Materials Science: Dibenzofuran-based polymers and small molecules are being explored for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their thermal stability and electronic properties.
Catalysis: Novel synthetic methods, including transition-metal-catalyzed cross-coupling reactions, are enabling more efficient and selective synthesis of functionalized dibenzofurans.
Future derivatization strategies will likely focus on creating libraries of diverse dibenzofuran analogues to explore their structure-activity relationships in various biological and material science contexts.
Potential for Multidisciplinary Investigations and Translational Research
The dibenzofuran scaffold holds potential for multidisciplinary investigations that could translate into practical applications. For a compound like this compound, once synthetic routes are established, future research could branch into several areas:
Computational Chemistry: In the absence of experimental data, computational studies could predict the physicochemical properties, spectral data, and potential biological activities of this compound. This could guide future experimental work.
Pharmacology and Toxicology: A thorough investigation of the biological effects of this compound and its derivatives is warranted. This would involve screening for various pharmacological activities and assessing their toxicological profiles.
Environmental Science: Understanding the environmental fate and potential bioaccumulation of methoxylated dibenzofurans, in contrast to their halogenated counterparts, would be a valuable area of research.
Q & A
Basic Research Questions
Q. How is 1,2,4-Trimethoxydibenzofuran isolated from natural sources, and what solvents are typically employed?
- Methodology : The compound is isolated via sequential extraction and chromatographic techniques. For example, from the barks of Sorbus commixta, the ethyl acetate (EtOAc) fraction is subjected to column chromatography using silica gel and gradient elution with hexane/ethyl acetate mixtures. Final purification may involve preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. What spectroscopic methods are essential for confirming the structure of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) is critical for assigning methoxy and hydroxyl groups and confirming the dibenzofuran backbone. Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry and substituent positions, as demonstrated for related derivatives .
Q. What preliminary bioactivity assays are used to evaluate this compound?
- Methodology : Cytotoxicity screening against cancer cell lines (e.g., MTT assays) is commonly performed. For example, this compound-3,9-diol showed cytotoxic activity in vitro, with IC₅₀ values calculated using dose-response curves .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for structurally similar dibenzofuran derivatives?
- Methodology : Use 2D NMR techniques (e.g., HMBC to correlate methoxy groups with specific carbons) and compare with X-ray crystallographic data. For instance, crystallographic analysis confirmed the positions of methoxy and hydroxyl groups in this compound-3-ol, resolving ambiguities from overlapping NMR signals .
Q. What in vitro models are suitable for studying the lipid-lowering activity of this compound analogs?
- Methodology : HepG2 cells or primary hepatocytes treated with oleic acid/palmitic acid to induce lipid accumulation. Compounds are tested for inhibition of intracellular lipid droplets via Oil Red O staining, with simvastatin as a positive control. Structural analogs like 2-hydroxy-3,4,6-trimethoxydibenzofuran showed significant activity in such models .
Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound derivatives?
- Methodology : Density Functional Theory (DFT) calculations optimize molecular geometry, while molecular docking assesses interactions with targets like PPAR-γ or AMPK. SMILES notations (e.g.,
COc3cc2oc1c(OC)c(OC)c(O)cc1c2cc3Ofor related derivatives) enable virtual screening and SAR analysis .
Q. What strategies mitigate oxidation or degradation during the synthesis of this compound derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
